molecular formula C16H16N4OS B2549883 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034265-23-9

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2549883
CAS No.: 2034265-23-9
M. Wt: 312.39
InChI Key: MMTJLHXQXCYZBO-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has been dedicated to the synthesis of novel heterocyclic compounds, such as thiazolo[3,2-a]pyrimidines and pyrazolopyrimidines, which share a thematic relevance with the compound of interest. For instance, the synthesis of new tetrahydropyrimidine-2-thione and their derivatives demonstrates the versatility of heterocyclic compounds in generating diverse molecular structures with potential biological activities (Fadda et al., 2013). Similarly, the development of thiazolo[3,2-a]pyrimidines and pyrazolo[4,3-g][1,3]benzothiazoles showcases the complexity and potential of these molecules for further pharmacological exploration (El’chaninov et al., 2018).

Potential Biological Activities

The exploration of biological activities is a critical aspect of research for such compounds. For instance, studies have shown that certain pyrazolopyrimidines derivatives exhibit promising anticancer and anti-5-lipoxygenase activities, suggesting a potential for therapeutic applications (Rahmouni et al., 2016). Similarly, thiazole-aminopiperidine hybrids have been investigated as novel Mycobacterium tuberculosis GyrB inhibitors, indicating their potential in addressing tuberculosis (Jeankumar et al., 2013).

Exploration of Chemical Reactions

The synthesis and functionalization of such heterocyclic compounds often involve novel chemical reactions, offering insights into new methodologies in organic synthesis. For example, the Mannich reaction has been employed to synthesize a variety of N-, S,N-, and Se,N-heterocycles, expanding the toolkit available for the creation of complex molecules with potential pharmacological properties (Dotsenko et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) for HBV .

Mode of Action

This compound interacts with its target by inhibiting the conformation of the HBV core protein. This interaction results in the effective suppression of a wide range of nucleoside-resistant HBV mutants .

Biochemical Pathways

The compound affects the HBV replication pathway. By modulating the conformation of the HBV core protein, it disrupts the normal replication process of the virus. This leads to a decrease in the viral DNA load .

Pharmacokinetics

It is noted that the compound can effectively suppress hbv dna viral load when orally administered in an hbv aav mouse model .

Result of Action

The molecular and cellular effects of this compound’s action result in the suppression of HBV replication. This is evidenced by the reduction in HBV DNA viral load in the HBV AAV mouse model .

Action Environment

It’s worth noting that the effectiveness of the compound against hbv was demonstrated in an in vivo mouse model , suggesting that it is likely to be effective in a biological environment.

Future Directions

The compound shows promise as a potential anti-HBV therapeutic agent . Future research could focus on improving the solubility and metabolic stability of these compounds , as well as testing their efficacy against a broader range of HBV variants .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-16(11-4-5-13-15(7-11)22-10-18-13)17-8-12-9-19-20-6-2-1-3-14(12)20/h4-5,7,9-10H,1-3,6,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTJLHXQXCYZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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